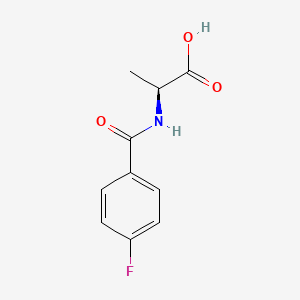

Alanine, N-(4-fluorobenzoyl)-

Description

Foundational Significance within Amino Acid and Peptide Chemistry

The introduction of the 4-fluorobenzoyl group to alanine (B10760859) significantly alters its chemical character, providing a tool for chemists to explore and manipulate molecular interactions. In amino acid chemistry, one of its notable applications is in chiral resolution. For instance, N-(4-fluorobenzoyl)-L-alanine has been effectively used to separate racemic mixtures of other amino acids, such as DL-valine. google.com It selectively forms a crystalline complex with the L-isomer of valine, allowing for the isolation of the D-isomer from the solution. google.com This demonstrates its utility in preparing optically pure amino acids, which are crucial for the pharmaceutical industry.

In peptide chemistry, the fluorobenzoyl moiety serves as a protective group and a functional component. N-acyl protective groups are fundamental in peptide synthesis to prevent unwanted side reactions at the N-terminus while forming peptide bonds. libretexts.org The fluorobenzoyl group, in particular, has been investigated as an alternative to more common protecting groups in the synthesis of glycopeptides, where it has been shown to suppress undesirable side reactions like β-elimination of O-linked carbohydrates. researchgate.net Furthermore, N-(4-fluorobenzoyl)-L-alanine acts as a key building block for creating larger, biologically active peptides and peptide-like molecules (peptidomimetics). Its incorporation into a peptide chain introduces a fluorinated aromatic ring, which can influence the peptide's conformation, stability, and binding affinity to biological targets through specific interactions. dcu.ie

Overview of Research Trajectories and Interdisciplinary Relevance

The unique properties of N-(4-fluorobenzoyl)-L-alanine have paved the way for its use in several interdisciplinary research areas, most prominently in medicinal chemistry and radiopharmaceutical science.

Medicinal Chemistry: Researchers have used N-(4-fluorobenzoyl)-L-alanine as a precursor in the synthesis of novel compounds with potential therapeutic effects.

Enzyme Inhibitors: Dipeptidyl derivatives containing the N-4-fluorobenzoyl group have been synthesized and evaluated as inhibitors of proteases, such as cathepsin L1 from the liver fluke Fasciola hepatica. tandfonline.com These studies aim to develop new treatments for parasitic diseases by targeting essential enzymes in the parasite's life cycle.

Anticancer Agents: The compound is a key intermediate in the synthesis of N-(ferrocenylmethylamino acid) fluorinated benzene (B151609) carboxamides. dcu.iedcu.ie These organometallic-bioconjugates are being explored for their anti-proliferative activity against cancer cell lines, such as the MCF-7 breast cancer cell line. dcu.ie The inclusion of the fluorobenzoylalanine moiety is part of a structure-activity relationship (SAR) study to optimize the anticancer effects of these novel ferrocene (B1249389) compounds. dcu.ie

Radiopharmaceutical Science: The 4-fluorobenzoyl group is of significant interest for developing radiotracers for Positron Emission Tomography (PET) imaging. The radioactive isotope fluorine-18 (B77423) ([¹⁸F]) is a widely used positron emitter. By incorporating a 4-[¹⁸F]fluorobenzoyl group, biologically active molecules like peptides can be radiolabeled. researchgate.net For example, N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is a common reagent used to label peptides and proteins for PET imaging, allowing for non-invasive study of physiological and pathological processes in vivo. researchgate.netresearchgate.net This highlights the interdisciplinary bridge between synthetic organic chemistry, peptide science, and nuclear medicine, aimed at developing new diagnostic tools for diseases like cancer. iiarjournals.org

| Research Area | Specific Application | Finding/Outcome | Reference |

|---|---|---|---|

| Chiral Chemistry | Optical resolution of DL-valine | Forms a crystalline complex with L-valine, enabling separation. | google.com |

| Medicinal Chemistry | Precursor for anti-cancer ferrocene derivatives | N-(ferrocenylmethylalanine)-3,4,5-trifluorobenzene carboxamide showed high activity against MCF-7 breast cancer cells. | dcu.ie |

| Medicinal Chemistry | Synthesis of cysteine protease inhibitors | N-4-fluorobenzoyl dipeptidyl derivatives were investigated as inhibitors of Fasciola hepatica cathepsin L1. | tandfonline.com |

| Peptide Chemistry | Protecting group in glycopeptide synthesis | Fluorobenzoyl groups can suppress β-elimination side reactions. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10FNO3 |

|---|---|

Molecular Weight |

211.19 g/mol |

IUPAC Name |

(2S)-2-[(4-fluorobenzoyl)amino]propanoic acid |

InChI |

InChI=1S/C10H10FNO3/c1-6(10(14)15)12-9(13)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13)(H,14,15)/t6-/m0/s1 |

InChI Key |

RICKYTLEGMVQTI-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)F |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Pathways of N 4 Fluorobenzoyl L Alanine

Advanced Amide Bond Formation Strategies

The cornerstone of synthesizing N-(4-fluorobenzoyl)-L-alanine is the formation of a stable amide bond between 4-fluorobenzoic acid or its activated derivatives and the amino group of L-alanine. Several methods, ranging from conventional to more advanced techniques, have been developed to achieve this transformation efficiently.

Application of Peptide Coupling Reagents (e.g., EDC/HOBt, DCC)

Peptide coupling reagents are instrumental in modern amide bond synthesis, offering mild reaction conditions and high yields, which are crucial for preserving the stereochemical integrity of the amino acid. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used. dcu.iegoogle.com This system activates the carboxylic acid group of 4-fluorobenzoic acid, facilitating nucleophilic attack by the amino group of L-alanine. The addition of HOBt is known to suppress racemization and improve reaction efficiency. peptide.com

Another commonly employed carbodiimide (B86325) is N,N'-dicyclohexylcarbodiimide (DCC). dcu.iepeptide.com The DCC/HOBt protocol is a standard method for synthesizing dipeptidyl derivatives. dcu.ie While effective, a drawback of DCC is the formation of a dicyclohexylurea byproduct, which is often insoluble in common organic solvents and requires removal by filtration. peptide.com For this reason, EDC is sometimes preferred due to the water-solubility of its urea (B33335) byproduct, simplifying the purification process. peptide.com These coupling methods are not only used for the synthesis of the parent N-(4-fluorobenzoyl)-L-alanine but are also pivotal in the creation of its dipeptide derivatives. dcu.ie

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of various benzoyl derivatives, significantly reducing reaction times compared to conventional heating methods. mdpi.comsemanticscholar.orgoatext.com For instance, the hydrazinolysis of methyl salicylate (B1505791) to salicylhydrazide, a precursor for a related compound, was completed in just three minutes under microwave irradiation, a substantial improvement over the several hours required with conventional reflux. mdpi.com Similarly, the synthesis of Schiff bases has been achieved in as little as eight minutes using microwave heating. semanticscholar.org

While direct examples for the microwave-assisted synthesis of N-(4-fluorobenzoyl)-L-alanine are not extensively detailed in the provided context, the successful application of this technology to similar acylation and condensation reactions suggests its high potential for the efficient and rapid synthesis of this compound. mdpi.comsemanticscholar.orgnih.gov The direct heating of reactants in microwave synthesis often leads to purer products and higher yields. semanticscholar.org

Conventional Acylation Procedures

The most traditional and straightforward method for synthesizing N-(4-fluorobenzoyl)-L-alanine involves the acylation of L-alanine with 4-fluorobenzoyl chloride. This reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. dcu.ie A common procedure involves dissolving L-alanine in a solvent like dichloromethane (B109758) and slowly adding 4-fluorobenzoyl chloride. dcu.ie An aqueous solution of a base, such as sodium hydroxide (B78521), is often used. dcu.ie

This Schotten-Baumann type reaction is a well-established method for forming amide bonds. The synthesis of N-(4-fluorobenzoyl)-L-alanine has been reported using L-alanine and 4-fluorobenzoyl chloride, resulting in the product as white crystals. dcu.ie Similarly, N-fluorobenzoyl-L-alanine methyl esters can be synthesized by reacting the appropriate fluorobenzoyl chloride with L-alanine methyl ester in the presence of a tertiary amine base like triethylamine. dcu.ie

Synthesis of Variously Substituted N-(4-Fluorobenzoyl)-L-Alanine Derivatives

The core structure of N-(4-fluorobenzoyl)-L-alanine serves as a scaffold for the creation of a diverse range of derivatives. These modifications, primarily through esterification and conjugation with other amino acids, allow for the fine-tuning of the molecule's properties for specific applications.

Esterification Reactions and Alkyl Chain Modulations

The carboxylic acid group of N-(4-fluorobenzoyl)-L-alanine is a prime site for modification through esterification. This reaction converts the carboxylic acid into an ester, which can alter the molecule's solubility, and other physicochemical properties. The synthesis of N-fluorobenzoyl-L-alanine methyl esters, for example, is achieved by reacting the corresponding acid chloride with L-alanine methyl ester. dcu.ie

The length and nature of the alkyl chain of the ester can be varied to modulate the compound's characteristics. rsc.org For instance, benzyl (B1604629) esters are also commonly synthesized and can be introduced using standard esterification methods. libretexts.org These ester derivatives, such as N-pentafluorobenzoyl-L-alanine methyl ester, have been investigated for their biological activities. dcu.ie The choice of the ester group can be critical, as seen in the synthesis of various N-fluorobenzoyl dipeptidyl derivatives where benzyl esters are employed. tandfonline.com

Table 1: Examples of Synthesized N-(Fluorobenzoyl) Alanine (B10760859) Esters

| Compound Name | Reactants | Reference |

| N-2-fluorobenzoyl-L-alanine methyl ester | 2-fluorobenzoyl chloride, L-alanine methyl ester | dcu.ie |

| (-)-benzyl-[1-[{2-(o-fluorobenzoyl)-4-nitrophenyl}-carbamoyl]ethyl]carbamate | N-benzyloxycarbonyl alanine, phosphorus pentachloride, 2-amino-5-nitro-2'-fluorobenzophenone | prepchem.com |

| N-(4-fluorobenzoyl)-L-arginine ethyl ester | potassium 4-fluorobenzoyltrifluoroborate, Nα-benzoyl-L-arginine ethyl ester hydrochloride | ethz.ch |

Conjugation to Diverse Amino Acids and Dipeptides

A significant area of derivatization involves the coupling of N-(4-fluorobenzoyl)-L-alanine with other amino acids or dipeptides to form larger peptide structures. This is typically achieved using the peptide coupling methodologies described previously, such as EDC/HOBt or DCC. dcu.ie These methods allow for the stepwise addition of amino acid residues to the N-(4-fluorobenzoyl)-L-alanine core.

For example, dipeptidyl derivatives have been synthesized by coupling N-4-fluorobenzoyl-L-leucine with glycine (B1666218) benzyl ester or β-alanine benzyl ester. tandfonline.com The synthesis of dipeptides containing D-amino acids has also been explored using enzymatic methods, highlighting the potential for creating stereochemically diverse structures. nih.gov The ability to conjugate N-(4-fluorobenzoyl)-L-alanine to various amino acids and dipeptides opens up a vast chemical space for the development of new molecules with tailored properties. mdpi.comgoogle.comacs.org

Table 2: Examples of N-(4-Fluorobenzoyl)-L-Alanine Conjugated to Amino Acids and Dipeptides

| Resulting Conjugate | Starting N-Acyl Amino Acid | Coupled Amino Acid/Dipeptide Derivative | Coupling Method | Reference |

| N-4-fluorobenzoyl-L-leucine-glycine benzyl ester | N-4-fluorobenzoyl-L-leucine | Glycine benzyl ester tosylate | Not specified | tandfonline.com |

| N-4-fluorobenzoyl-L-leucine-β-alanine benzyl ester | N-4-fluorobenzoyl-L-leucine | β-alanine benzyl ester tosylate | Not specified | tandfonline.com |

| N-4-fluorobenzoyl-L-leucine-glycine nitrile | N-4-fluorobenzoyl-L-leucine | Glycine nitrile | Not specified | tandfonline.com |

| Dipeptidyl phosphonate (B1237965) esters | N-4-fluorobenzenesulphonyl-glycine | Phenylalanine derivative | EDC/HOBt | dcu.ie |

Integration into Heterocyclic Ring Systems (e.g., Thiosemicarbazides, Triazoles)

The N-(4-fluorobenzoyl) moiety is a key component in the synthesis of various heterocyclic compounds, particularly thiosemicarbazides and their subsequent cyclized products, 1,2,4-triazoles. The established synthetic pathway to these systems begins with a related precursor, 4-fluorobenzoylhydrazide.

The general synthesis of 1-(4-fluorobenzoyl)-4-substituted-thiosemicarbazides involves the reaction of 4-fluorobenzoylhydrazide with an appropriate alkyl or aryl isothiocyanate. mdpi.com This reaction is typically performed by refluxing the equimolar amounts of the reactants in an anhydrous ethanol (B145695) solution. mdpi.com The resulting thiosemicarbazide (B42300) derivatives are obtained in yields ranging from 40% to 90%. mdpi.comresearchgate.net

These linear thiosemicarbazides serve as direct precursors for the synthesis of 1,2,4-triazole-3-thiones. The cyclization is achieved by heating the thiosemicarbazide derivative under reflux in an aqueous solution of sodium hydroxide (typically 2%). mdpi.com Following the reaction, acidification with an acid like 3M HCl precipitates the solid triazole product, which can then be purified by crystallization from ethanol. mdpi.com This cyclization process is efficient, affording the desired 1,2,4-triazole-3-thiones in yields between 48% and 90%. mdpi.comresearchgate.net While these syntheses start from the corresponding hydrazide, the N-(4-fluorobenzoyl) core structure is central to the final heterocyclic product.

Table 1: General Synthetic Route for Fluorobenzoyl-Substituted Thiosemicarbazides and Triazoles This table is based on the general methodologies described in the sources. mdpi.comresearchgate.net

| Step | Reactants | Reagents/Conditions | Product | Reported Yield |

|---|---|---|---|---|

| 1. Thiosemicarbazide Formation | 4-Fluorobenzoylhydrazide, Alkyl/Aryl Isothiocyanate | Anhydrous Ethanol, Reflux | 1-(4-Fluorobenzoyl)-4-substituted-thiosemicarbazide | 40-90% |

| 2. Triazole Cyclization | 1-(4-Fluorobenzoyl)-4-substituted-thiosemicarbazide | 2% NaOH (aq), Reflux; then 3M HCl | 4-Substituted-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 48-90% |

Functionalization with Organometallic Moieties (e.g., Ferrocene)

The incorporation of organometallic fragments, such as ferrocene (B1249389), into bioactive molecules is a strategy employed to enhance properties like bioavailability and to explore novel mechanisms of action. dcu.ienih.gov N-(4-fluorobenzoyl)-L-alanine can be functionalized by coupling its carboxylic acid moiety with an organometallic amine, like ferrocenylmethylamine.

The synthesis of N-(4-fluorobenzoyl)-L-alanine itself is achieved through the reaction of L-alanine with 4-fluorobenzoyl chloride. dcu.ie This acylated amino acid can then be conjugated to a ferrocene unit. A common method for this conjugation is peptide coupling. dcu.ie For instance, the synthesis of N-(ferrocenylmethyl)-N'-(4-fluorobenzoyl)-L-alaninamide involves the coupling of the carboxylic acid of N-(4-fluorobenzoyl)-L-alanine with the free amine of ferrocenylmethylamine. dcu.ie

This amide bond formation is facilitated by standard peptide coupling reagents. The reaction typically uses a carbodiimide, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in conjunction with an activating agent like 1-hydroxybenzotriazole (HOBt). dcu.ie This approach is part of a broader strategy to create libraries of ferrocenyl-bioconjugates for biological evaluation. dcu.ie The ferrocene moiety is known to be stable, relatively non-toxic, and its redox properties can be harnessed for therapeutic applications. nih.govnih.gov

Table 2: Synthesis of a Ferrocene-Functionalized N-(4-Fluorobenzoyl)-L-Alanine Derivative This table outlines the synthetic steps for creating a ferrocene conjugate. dcu.iedcu.ie

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Acylation | L-Alanine, 4-Fluorobenzoyl chloride | - | N-(4-Fluorobenzoyl)-L-alanine |

| 2. Organometallic Coupling | N-(4-Fluorobenzoyl)-L-alanine, Ferrocenylmethylamine | EDC, HOBt | N-(ferrocenylmethyl)-N'-(4-fluorobenzoyl)-L-alaninamide |

Stereoselective Synthesis Approaches for Chiral Purity

The presence of a chiral center in the alanine residue of N-(4-fluorobenzoyl)-L-alanine makes stereochemical control a critical aspect of its synthesis. The biological and chemical properties of the molecule are intrinsically linked to its specific stereoisomeric form. Therefore, synthetic methods must be employed that preserve the chiral integrity of the starting L-alanine.

The standard synthesis involves the acylation of L-alanine with 4-fluorobenzoyl chloride. dcu.ie A significant challenge in such reactions, especially when involving amino acids, is the risk of racemization at the alpha-carbon. To mitigate this, reaction conditions must be carefully controlled. Alternative strategies for forming amide bonds while preserving stereochemistry include the use of amino acid N-carboxyanhydrides (NCAs). nih.gov For example, the NCA of an amino acid can react with an amine under conditions that minimize racemization, a principle applicable to the synthesis of optically pure N-acyl amino acids. nih.gov

The high chiral purity of N-(4-fluorobenzoyl)-L-alanine is not only a synthetic goal but also a prerequisite for its application in other stereoselective processes. It has been effectively used as a chiral resolving agent for racemic mixtures of other amino acids, such as DL-valine. In this process, N-(4-fluorobenzoyl)-L-alanine selectively forms a crystalline complex with one enantiomer of the racemic mixture. google.com For instance, when mixed with DL-valine, a complex of L-valine and N-(4-fluorobenzoyl)-L-alanine precipitates, leaving the other enantiomer in the solution. google.com This application underscores the accessibility of N-(4-fluorobenzoyl)-L-alanine in a highly enantiomerically pure form, with reported purities of the resolved amino acid complexes reaching up to 99.9%. google.com

Table 3: Application of N-(4-Fluorobenzoyl)-L-Alanine in Chiral Resolution Data from a patent describing the resolution of DL-valine. google.com

| Resolving Agent | Racemic Mixture | Conditions | Result | Reported Chiral Purity of Product |

|---|---|---|---|---|

| N-(4-Fluorobenzoyl)-L-alanine | DL-valine | Dissolved in deionized water, heated to 85 °C, then cooled to 22 °C | Precipitation of L-valine N-(4-fluorobenzoyl)-L-alanine complex | 99.5% L-valine |

Comprehensive Spectroscopic and Structural Characterization of N 4 Fluorobenzoyl L Alanine and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the atomic arrangement within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy is instrumental in defining the number, type, and connectivity of protons in a molecule. For N-(4-fluorobenzoyl)-L-alanine, the proton spectrum reveals characteristic signals corresponding to its distinct chemical environments.

In a study using DMSO-d₆ as the solvent, the ¹H NMR spectrum of N-(4-fluorobenzoyl)-L-alanine displayed a carboxyl proton (-COOH) as a singlet at approximately 12.60 ppm. dcu.ie The amide proton (-NH) showed a signal at 8.75 ppm. dcu.ie The aromatic protons on the 4-fluorobenzoyl ring typically appear as multiplets in the downfield region, while the protons of the alanine (B10760859) moiety, specifically the α-proton and the methyl protons, resonate in the upfield region.

For a related compound, 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide, the amide proton (-NH) signals were observed at 10.67 ppm and 11.81 ppm in DMSO-d₆. mdpi.com The aromatic protons of the p-fluorobenzoyl group appeared as a multiplet between 7.93 and 8.00 ppm and another multiplet between 7.31 and 7.38 ppm. mdpi.com

The following table summarizes the typical ¹H NMR chemical shifts for the core structure of N-(4-fluorobenzoyl)-L-alanine.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxyl (-COOH) | ~12.60 | Singlet | - |

| Amide (-NH) | ~8.75 | Doublet | |

| Aromatic (H2', H6') | ~7.95 | Multiplet | |

| Aromatic (H3', H5') | ~7.30 | Multiplet | |

| Alanine α-H | Multiplet | ||

| Alanine β-CH₃ | Doublet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

¹³C NMR spectroscopy provides critical information about the carbon skeleton of a molecule. Each unique carbon atom in N-(4-fluorobenzoyl)-L-alanine gives rise to a distinct signal, allowing for the complete mapping of the carbon framework.

In the ¹³C NMR spectrum of 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide, two carbonyl carbons were identified at 168.2 ppm and 165.0 ppm. mdpi.com The carbon attached to the fluorine atom showed a characteristic doublet at 164.8 ppm with a large coupling constant (J = 252.5 Hz). mdpi.com The other aromatic carbons of the p-fluorobenzoyl moiety also exhibited splitting due to coupling with the fluorine atom, with signals observed at 130.8 ppm (d, J = 10.1 Hz), 129.3 ppm (d, J = 3.0 Hz), and 116.1 ppm (d, J = 20.2 Hz). mdpi.com

A general representation of the ¹³C NMR data for N-(4-fluorobenzoyl)-L-alanine is provided below.

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl (Amide) | ~165-168 |

| Carbonyl (Carboxyl) | ~170-175 |

| Aromatic C-F | ~164 (d, J ≈ 250 Hz) |

| Aromatic C-H | ~115-135 |

| Aromatic C (quaternary) | ~130-135 |

| Alanine α-C | ~50-55 |

| Alanine β-C | ~15-20 |

Note: The 'd' denotes a doublet, arising from carbon-fluorine coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique specifically used to probe the environment of fluorine atoms within a molecule. nih.gov The chemical shift of the ¹⁹F signal is exquisitely sensitive to the local electronic environment. nih.gov For N-(4-fluorobenzoyl)-L-alanine and its analogues, ¹⁹F NMR confirms the presence of the fluorine atom on the benzoyl ring and can provide insights into intermolecular interactions.

In a kinetic study of a reaction involving 1,2-difluoro-4-nitrobenzene, the fluorine signals were observed at -134 ppm and -127 ppm. magritek.com The product, 4-(2-fluoro-4-nitrophenyl)-morpholine, showed a new fluorine signal at -119 ppm. magritek.com The large chemical shift range of ¹⁹F NMR generally leads to well-resolved spectra with minimal background interference. nih.gov

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, DPFGSE-NOE) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings within a molecule. mnstate.edu For N-(4-fluorobenzoyl)-L-alanine, a COSY spectrum would show correlations between the amide proton and the alanine α-proton, and between the α-proton and the β-methyl protons. It would also show correlations between adjacent aromatic protons. mdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹JCH). ipb.pt An HMQC or HSQC spectrum of N-(4-fluorobenzoyl)-L-alanine would link the proton signals of the alanine and aromatic moieties to their corresponding carbon signals, confirming their direct attachment. mdpi.combeilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). ipb.pt HMBC is crucial for piecing together the molecular structure by connecting different fragments. For instance, a correlation between the amide proton and the carbonyl carbon of the benzoyl group would be observed, as well as correlations between the aromatic protons and the carbons of the benzoyl ring. mdpi.comyoutube.com

DPFGSE-NOE (Double Pulsed Field Gradient Spin Echo-Nuclear Overhauser Effect) : This experiment is used to determine spatial proximity between protons. Irradiation of one proton can enhance the signal of another proton if they are close in space, which is useful for confirming stereochemistry and conformation. mdpi.com

These advanced techniques, when used in combination, provide a comprehensive and unambiguous structural elucidation of N-(4-fluorobenzoyl)-L-alanine and its analogues. mdpi.comipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of N-(4-fluorobenzoyl)-L-alanine and its analogues exhibits characteristic absorption bands. For instance, a related compound, 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide, showed strong absorption peaks for two amide carbonyl groups around 1635 and 1660 cm⁻¹, and an N-H stretching peak at 3317 cm⁻¹. mdpi.com

In N-(4-fluorobenzoyl)-L-leucine-based dipeptidyl derivatives, characteristic IR absorptions were observed for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1630-1650 cm⁻¹), and C=O stretching of the ester or carboxylic acid (around 1730-1740 cm⁻¹). tandfonline.com The presence of the fluorobenzoyl group is also indicated by specific vibrations in the fingerprint region.

A summary of the expected IR absorption bands for N-(4-fluorobenzoyl)-L-alanine is presented below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| N-H (Amide) | Stretching | 3400-3200 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=O (Carboxylic Acid) | Stretching | 1725-1700 |

| C=O (Amide I) | Stretching | 1680-1630 |

| N-H (Amide II) | Bending | 1550-1510 |

| C-F (Aryl Fluoride) | Stretching | 1250-1100 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. lcms.cznih.gov This is crucial for confirming the molecular formula of newly synthesized compounds like N-(4-fluorobenzoyl)-L-alanine.

For N-(4-fluorobenzoyl)-L-alanine (C₁₀H₁₀FNO₃), the expected exact mass can be calculated and compared with the experimentally determined value from HRMS. The high resolution of the instrument allows for differentiation between compounds with the same nominal mass but different elemental compositions. ijpsm.com

In addition to accurate mass determination of the molecular ion, HRMS provides information about the fragmentation pathways of the molecule under ionization. For N-(4-fluorobenzoyl)-L-alanine, characteristic fragments would include the loss of the carboxylic acid group, cleavage of the amide bond, and fragmentation of the fluorobenzoyl moiety. For example, the heptyl ester of N-(4-fluorobenzoyl)-β-alanine showed an expected molecular weight of 309.3758. nist.gov A study on 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide reported a measured m/z of 275.0848 for the [M-H]⁻ ion. mdpi.com

Typical fragmentation patterns for N-(4-fluorobenzoyl)-L-alanine in ESI-MS would involve:

[M+H]⁺ or [M-H]⁻: The protonated or deprotonated molecular ion.

Loss of H₂O: From the carboxylic acid group.

Loss of CO₂: Decarboxylation.

Cleavage of the amide bond: Resulting in the formation of the 4-fluorobenzoyl cation (m/z 123) and the alaninyl fragment.

The combination of accurate mass measurement and fragmentation analysis provides unequivocal confirmation of the structure of N-(4-fluorobenzoyl)-L-alanine.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding the conformational preferences and packing motifs of crystalline compounds. Although a specific crystal structure for N-(4-fluorobenzoyl)-L-alanine is not publicly available in the reviewed scientific literature, analysis of closely related analogues provides significant insights into the likely solid-state architecture and conformation of this molecule.

Detailed crystallographic data has been reported for several analogues containing the N-benzoyl-alanine moiety and other related structures. These serve as valuable models for predicting the molecular geometry and intermolecular interactions that likely govern the crystal packing of N-(4-fluorobenzoyl)-L-alanine.

One such analogue is 3-[3-(2-Fluorobenzoyl)thioureido]propionic acid, which shares the fluorobenzoyl functional group. Its crystal structure reveals specific conformational preferences and hydrogen bonding patterns that may be relevant. In the solid state, the 2-fluorobenzoyl group and the propionic acid group adopt a trans-cis conformation with respect to the thiono C=S bond. The molecule exhibits intramolecular hydrogen bonds, specifically N—H⋯O and N—H⋯F interactions, which create pseudo-ring structures. In the crystal lattice, molecules are linked into inversion dimers through intermolecular O—H⋯O hydrogen bonds.

Another relevant analogue is 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, which also contains the 4-fluorobenzoyl group. This compound crystallizes in the triclinic space group P-1 with two molecules in the asymmetric unit. conicet.gov.ar The presence of both benzamido and thiourea (B124793) moieties allows for the study of their simultaneous hydrogen-bonding interactions. conicet.gov.ar Intramolecular hydrogen bonding is observed between the C=O group and a hydrogen atom of the thiourea group, forming a six-membered ring. conicet.gov.ar

The crystal structure of L-alanine itself provides foundational information about the conformation of the alanine backbone. L-alanine crystallizes as a zwitterion in the orthorhombic space group P212121. rsc.orgajol.info The molecules are interconnected by a network of three strong N–H⋯O hydrogen bonds, forming puckered layers. rsc.orgajol.info

Below are interactive data tables summarizing the crystallographic data for selected analogues of N-(4-fluorobenzoyl)-L-alanine.

Table 1: Crystal Data and Structure Refinement for Analogues

| Compound | 3-[3-(2-Fluorobenzoyl)thioureido]propionic acid | 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea conicet.gov.ar | L-Alanine rsc.org |

| Empirical Formula | C₁₁H₁₁FN₂O₃S | C₂₁H₁₅F₂N₃O₂S | C₃H₇NO₂ |

| Formula Weight | 270.28 | 425.43 | 89.09 |

| Crystal System | Monoclinic | Triclinic | Orthorhombic |

| Space Group | P2₁/c | P-1 | P2₁2₁2₁ |

| a (Å) | 11.7103 (7) | 10.1338 (14) | 6.032 (2) |

| b (Å) | 11.1289 (7) | 12.7183 (18) | 12.343 (4) |

| c (Å) | 9.6760 (7) | 16.930 (2) | 5.784 (2) |

| α (°) | 90 | 85.814 (3) | 90 |

| β (°) | 108.407 (2) | 80.934 (3) | 90 |

| γ (°) | 90 | 78.508 (3) | 90 |

| Volume (ų) | 1196.49 (14) | 2109.6 (5) | 431.1 (2) |

| Z | 4 | 4 | 4 |

| Temperature (K) | 296 | Not specified | Ambient |

| Radiation Type | Mo Kα | Not specified | Not specified |

Table 2: Selected Bond Lengths and Torsion Angles for 3-[3-(2-Fluorobenzoyl)thioureido]propionic acid

| Parameter | Value |

| N—C—C—C (°) (propionic acid) | 173.8 (2) |

| Dihedral angle between thiourea and 2-fluorophenyl (°) | 20.84 (12) |

| Dihedral angle between thiourea and propionic acid (°) | 85.78 (11) |

| Dihedral angle between 2-fluorophenyl and propionic acid (°) | 65.65 (13) |

The detailed analysis of these analogues underscores the importance of X-ray crystallography in elucidating the subtle interplay of forces that dictate the solid-state structure of N-acyl amino acids. While the specific data for N-(4-fluorobenzoyl)-L-alanine remains to be reported, the information from these related compounds provides a robust framework for understanding its probable molecular conformation and crystal packing.

Computational Chemistry and Theoretical Investigations of N 4 Fluorobenzoyl L Alanine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(4-fluorobenzoyl)-L-alanine. These methods provide a detailed picture of the molecule's electronic structure, geometry, and vibrational frequencies.

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. For N-(4-fluorobenzoyl)-L-alanine, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine its molecular structure and electronic characteristics. niscpr.res.in

Key findings from DFT studies include the optimization of the molecule's geometry, revealing the most stable arrangement of its atoms. These calculations also provide insights into the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). journalirjpac.com The energy gap between HOMO and LUMO is a critical parameter, as a smaller gap often suggests higher chemical reactivity and polarizability. researchgate.net

Furthermore, DFT is used to calculate the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface. This analysis helps in identifying the regions of the molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attacks. journalirjpac.comresearchgate.net

Ab Initio Methods (e.g., Hartree-Fock) for Vibrational Spectra Prediction and Conformational Analysis

Ab initio methods, such as Hartree-Fock (HF), are another cornerstone of computational studies on N-(4-fluorobenzoyl)-L-alanine. scirp.org These methods are used to predict vibrational spectra and analyze the different conformations the molecule can adopt. The theoretical vibrational frequencies calculated using these methods can be compared with experimental data from FTIR and FT-Raman spectroscopy to validate the computational model. niscpr.res.in

Conformational analysis is crucial for flexible molecules like N-(4-fluorobenzoyl)-L-alanine. researchgate.net By calculating the potential energy surface, researchers can identify various stable conformers and the energy barriers between them. nih.gov This information is vital for understanding how the molecule might behave in different environments, such as in solution or when binding to a biological target. nih.govmdpi.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of N-(4-fluorobenzoyl)-L-alanine and its derivatives, docking simulations are used to predict how these compounds might interact with biological targets, such as enzymes or receptors. mdpi.comnih.gov

For instance, derivatives of N-(4-fluorobenzoyl)-L-alanine have been studied as potential inhibitors of enzymes like D-alanyl-D-alanine ligase, which is essential for bacterial cell wall synthesis. mdpi.com Docking studies can reveal the specific binding modes and interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. mdpi.comnih.gov These simulations are instrumental in the early stages of drug discovery for screening large libraries of compounds and prioritizing candidates for further experimental testing. nih.govbiorxiv.org

Molecular Dynamics Simulations for Conformational Sampling and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. libretexts.org For N-(4-fluorobenzoyl)-L-alanine, MD simulations are used to explore its conformational landscape more exhaustively than static methods. uci.edulivecomsjournal.org These simulations can reveal how the molecule samples different conformations in solution and how the presence of solvent molecules influences its structure and dynamics. uow.edu.au

MD simulations are particularly useful for studying solvation effects, which can significantly impact a molecule's properties and behavior. By simulating the molecule in a box of explicit solvent molecules (e.g., water), researchers can obtain a more realistic model of its behavior in a biological environment. uow.edu.au These simulations can also be used to calculate binding free energies, providing a more accurate estimate of ligand-target affinity by accounting for entropic and solvent effects. nih.govplos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org For derivatives of N-(4-fluorobenzoyl)-L-alanine, QSAR models can be developed to predict their activity based on various molecular descriptors. nih.govnih.gov

These descriptors can be derived from the molecular structure and can include physicochemical properties (e.g., hydrophobicity, electronic properties) and topological indices. nih.govscholarsresearchlibrary.com By building a robust QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. scienceopen.com This predictive capability significantly accelerates the drug discovery and development process.

Analysis of Substituent Effects on Reactivity and Electronic Properties

The introduction of different substituents to the core structure of N-(4-fluorobenzoyl)-L-alanine can have a profound impact on its reactivity and electronic properties. boisestate.edu Computational studies are essential for systematically analyzing these effects. For example, the presence of electron-donating or electron-withdrawing groups on the fluorobenzoyl ring can alter the electron distribution within the molecule. boisestate.edumdpi.com

Mechanistic Studies and Biochemical Interactions of N 4 Fluorobenzoyl L Alanine Derivatives in Vitro Focus

Investigation of Enzyme Inhibition Mechanisms

N-(4-Fluorobenzoyl)-L-alanine derivatives have been investigated as inhibitors of several key enzymes, demonstrating diverse mechanisms of action ranging from allosteric inhibition to direct modulation of enzyme activity.

D-alanine:D-alanine ligase (Ddl) is a crucial enzyme in the bacterial cell wall biosynthesis pathway, making it a prime target for the development of new antibiotics. The enzyme's function is to catalyze the formation of the D-alanine-D-alanine dipeptide, an essential precursor for peptidoglycan synthesis.

Research into compounds structurally related to N-(4-fluorobenzoyl)-L-alanine has revealed a potent mechanism of inhibition. Certain inhibitors bind to a hydrophobic, allosteric pocket on the Ddl enzyme. This binding site is located at the interface of the first and third domains of the enzyme, adjacent to, but not overlapping with, the substrate-binding sites. By occupying this allosteric site, the inhibitor induces conformational changes that render the enzyme inactive, preventing the binding of substrates like D-alanine and ATP and leading to the formation of an unproductive enzyme-substrate-inhibitor complex. This noncompetitive inhibition mechanism is significant because it targets a site distinct from the active site where mutations often lead to drug resistance, such as in the case of vancomycin. Therefore, inhibitors that function via this allosteric mechanism could potentially be effective against vancomycin-resistant bacterial strains. Docking studies have suggested that derivatives such as fluorobenzoylthiosemicarbazides are potential allosteric inhibitors of D-alanyl-D-alanine ligase.

Table 1: Inhibition Data for Selected D-alanine:D-alanine Ligase (Ddl) Inhibitors This table provides context on the inhibitory concentrations for various compounds targeting Ddl. Note: These are not all N-(4-fluorobenzoyl)-L-alanine derivatives but are relevant to the enzyme target.

| Compound Class/Name | Target Organism/Enzyme | Inhibition Value | Type of Inhibition |

|---|---|---|---|

| 3-chloro-2,2-dimethyl-N-[4(trifluoromethyl)phenyl]propanamide | Staphylococcus aureus Ddl | Ki = 4 µM | Allosteric |

| D-cycloserine | E. coli DdlB | IC50 = 11.5 µM | Competitive |

| 2-Phenylbenzoxazole Derivative | E. faecalis Ddl | IC50 = 400 µM | Not Specified |

Serine proteases are a large family of enzymes involved in a multitude of physiological processes, including digestion, blood coagulation, and immune responses. Consequently, they are important targets for therapeutic intervention. While direct studies on N-(4-fluorobenzoyl)-L-alanine are limited, the structural motif of an N-acyl amino acid is a common feature in the design of serine protease inhibitors.

The development of activity-based probes and inhibitors for serine proteases often utilizes peptide or amino acid derivatives to achieve specificity. For instance, N-alkyl glycine (B1666218) carbamates have been developed as potent irreversible inhibitors for various serine proteases. The specificity of these inhibitors is dictated by the amino acid mimic, which interacts with the enzyme's active site. The mechanism often involves the active site serine residue performing a nucleophilic attack on the inhibitor, leading to a stable, covalent modification of the enzyme. This effectively blocks the enzyme's catalytic activity. Given its structure, N-(4-fluorobenzoyl)-L-alanine possesses the foundational elements—an amino acid core and an acyl group—that could be adapted to target specific serine proteases.

Elucidation of Molecular Pathways and Cellular Processes in Non-Clinical Models

The constituent parts of N-(4-fluorobenzoyl)-L-alanine—the L-alanine moiety and the fluorobenzoyl group—have been linked to the modulation of critical cellular pathways in various in vitro models.

Studies have demonstrated that L-alanine itself can significantly influence cellular signaling and gene expression. In pancreatic beta-cell lines, L-alanine was found to alter the expression of genes involved in cellular metabolism, protein synthesis, and signal transduction. Furthermore, it offered protection against apoptosis induced by pro-inflammatory cytokines. A key finding is that L-alanine can promote the phagocytosis of multidrug-resistant bacteria by macrophages. This process is mediated by the upregulation of Toll-like receptor 4 (TLR4) and the subsequent activation of the PI3K/Akt and NF-κB signaling pathways. nih.gov

Derivatives containing a 4-fluorobenzoyl group have also been shown to be biologically active. For example, the compound LCL161, an L-alanine derivative which includes a 4-fluorobenzoyl moiety, functions as a second mitochondrial-derived activator of caspases (SMAC) mimetic. nih.gov It induces apoptosis in cancer cells by binding to and inhibiting the function of Inhibitor of Apoptosis Proteins (IAPs) like XIAP and cIAP1/2. nih.gov Additionally, molecules with a 4-fluorobenzoyl group have been implicated in activating the PKA/CREB signaling pathway. mdpi.com These findings suggest that N-(4-fluorobenzoyl)-L-alanine derivatives have the potential to impact key cellular processes such as immune response, programmed cell death, and metabolic signaling.

Structure-Activity Relationship (SAR) Analysis for Molecular Recognition and Specificity

The biological activity of N-(4-fluorobenzoyl)-L-alanine derivatives is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies have provided valuable insights into the features that govern their interaction with biological targets.

The nature and position of substituents on the benzoyl ring are critical. Quantitative Structure-Activity Relationship (QSAR) studies on related N-aroyl derivatives have shown that electronic parameters of the aroyl group are a primary determinant of activity, more so than hydrophobic or steric factors. nih.gov The presence of a fluorine atom, as in the 4-fluorobenzoyl group, can significantly influence properties such as metabolic stability and binding affinity due to its high electronegativity and ability to form hydrogen bonds.

The amino acid component also plays a crucial role in specificity. The L-alanine scaffold provides a chiral center and functional groups (carboxyl and amide) that can be tailored to interact with specific pockets on target proteins. For example, in a series of N-{4-[(4-X-phenyl)sulfonyl]benzoyl}-L-valine derivatives, modifying the halide from chlorine to the more lipophilic bromine altered the antimicrobial and antibiofilm activity, indicating that lipophilicity and electronic effects are delicately balanced. mdpi.com

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for N-Aroyl Amino Acid Derivatives

| Structural Moiety | Modification | Impact on Activity |

|---|---|---|

| Benzoyl Ring | Substitution with electron-withdrawing groups (e.g., Fluorine) | Often enhances binding affinity and biological activity due to altered electronic properties. nih.gov |

| Amino Acid | Change in side chain (e.g., Valine vs. Alanine) | Affects specificity and interaction with target binding pockets. |

| Amino Acid | Stereochemistry (L- vs. D-form) | Crucial for specific molecular recognition by chiral biological targets like enzymes. |

| Linker Group | Modifications between benzoyl and amino acid moieties | Can alter flexibility and optimal positioning within the binding site. |

Modulation of Multidrug Resistance Mechanisms in In Vitro Cellular Systems

A significant challenge in antimicrobial and anticancer therapy is the development of multidrug resistance (MDR). Derivatives of N-(4-fluorobenzoyl)-L-alanine have shown potential in addressing this issue through novel mechanisms.

The most compelling evidence comes from studies on the L-alanine component. Exogenous L-alanine has been shown to promote the phagocytosis of several multidrug-resistant bacterial pathogens, including E. coli and P. aeruginosa. nih.gov This effect is not due to direct bactericidal activity but rather to the modulation of the host's innate immune response. By enhancing the ability of macrophages to engulf and destroy resistant bacteria, L-alanine provides a mechanism to bypass conventional resistance pathways that typically involve drug efflux pumps or target-site mutations. nih.gov

Furthermore, in the context of antimalarial research, hybrid molecules containing N-acyl amino acid structures have been evaluated against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The differential activity against these strains indicates that such compounds can be designed to overcome specific resistance mechanisms. nih.gov The inclusion of a fluorobenzoyl group in other molecular scaffolds has also been shown to increase cytotoxicity against drug-resistant cancer cell lines that overexpress MDR proteins.

Studies on Biochemical Interactions with Biomacromolecules

The therapeutic potential of N-(4-fluorobenzoyl)-L-alanine derivatives is rooted in their ability to specifically interact with various biomacromolecules, primarily proteins. These interactions are governed by a combination of hydrophobic interactions, hydrogen bonding, and electrostatic forces.

Crystallographic studies of related inhibitors bound to D-alanine:D-alanine ligase show that the molecule occupies a well-defined hydrophobic pocket. The interactions within this pocket are crucial for the allosteric inhibition mechanism. Similarly, molecular modeling has revealed that related fluorobenzamide derivatives can interact with the ATP-binding pocket of protein kinases like Epidermal Growth Factor Receptor (EGFR) and chelate with zinc ions in the active site of enzymes like Histone Deacetylase 3 (HDAC3).

The L-alanine derivative LCL161 demonstrates specific binding to the BIR (Baculoviral IAP Repeat) domains of IAP proteins, mimicking the natural ligand SMAC. nih.gov This interaction prevents the IAPs from inhibiting caspases, thereby promoting apoptosis. These examples highlight the versatility of the N-(4-fluorobenzoyl)-L-alanine scaffold, which can be adapted to bind to diverse targets, including allosteric sites, active sites, and protein-protein interaction domains.

Advanced Research Applications of N 4 Fluorobenzoyl L Alanine Non Clinical Contexts

Development of Molecular Probes for Chemical Biology and Imaging Research (e.g., PET Imaging Precursors, excluding clinical applications)

The presence of a fluorine atom in N-(4-fluorobenzoyl)-L-alanine makes it a valuable precursor for the synthesis of molecular probes for Positron Emission Tomography (PET) imaging. PET is a highly sensitive, non-invasive imaging technique that relies on the detection of radiation from positron-emitting radionuclides, with fluorine-18 (B77423) ([18F]) being one of the most widely used isotopes due to its ideal half-life and low positron energy.

The 4-fluorobenzoyl moiety is a common structural motif used to introduce [18F] into biomolecules. The synthesis of a PET imaging agent often involves a nucleophilic aromatic substitution reaction where a leaving group on the benzoyl ring is replaced with [18F]. N-(4-fluorobenzoyl)-L-alanine can serve as a key building block in this process. By first synthesizing a precursor molecule where the fluorine is replaced by a suitable leaving group (such as a nitro or trimethylammonium group), researchers can then perform a radiolabeling step to produce [18F]N-(4-fluorobenzoyl)-L-alanine.

This radiolabeled amino acid derivative can then be incorporated into larger molecules, such as peptides or enzyme inhibitors, to create targeted PET tracers. These tracers are designed to accumulate in specific tissues or bind to particular molecular targets, allowing for the visualization and quantification of biological processes in preclinical research models. For example, a peptide-based tracer incorporating [18F]N-(4-fluorobenzoyl)-L-alanine could be used to image the expression of specific receptors or enzymes associated with a particular disease state in animal models, providing valuable insights into disease mechanisms. Preclinical PET data from such studies help in evaluating tumor uptake and tumor-to-background ratios of new imaging agents nih.gov.

Role in Rational Ligand Design for Defined Molecular Targets

Rational ligand design is a key strategy in medicinal chemistry and chemical biology that involves creating molecules capable of binding to specific biological targets, such as enzymes or receptors, with high affinity and selectivity nih.govnih.gov. N-(4-fluorobenzoyl)-L-alanine serves as a valuable scaffold or fragment in this process due to its well-defined structural and chemical features.

The compound combines several important elements for molecular recognition:

A Chiral Center: The L-alanine core provides specific stereochemistry, which is often crucial for precise interactions within the chiral binding pockets of proteins.

An Aromatic Ring: The benzoyl group can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a target's binding site.

Hydrogen Bonding Groups: The amide linkage and the terminal carboxylate group are capable of acting as hydrogen bond donors and acceptors, forming critical connections that stabilize the ligand-target complex.

A Fluorine Atom: The fluorine atom at the para-position of the benzoyl ring is particularly significant. It is a small, highly electronegative atom that can alter the electronic properties (e.g., the acidity of nearby protons) of the ring. It can also form specific, favorable interactions such as fluorine-protein backbone interactions or act as a weak hydrogen bond acceptor, thereby fine-tuning the binding affinity and selectivity of the ligand nih.gov.

Computational methods like molecular docking and pharmacophore modeling are used to predict how ligands will bind to their targets. In these in silico approaches, N-(4-fluorobenzoyl)-L-alanine can be used as a starting fragment, which is then elaborated upon to optimize its fit and interaction profile with the target protein nih.govtaylorfrancis.com.

Key Moieties of N-(4-Fluorobenzoyl)-L-Alanine in Ligand Design

| Moiety | Potential Interaction Type | Significance in Rational Design |

|---|---|---|

| L-Alanine Backbone | Chiral Recognition, Hydrogen Bonding | Provides stereospecificity required for fitting into chiral protein binding sites. |

| Amide Linkage | Hydrogen Bond Donor/Acceptor | Forms strong, directional interactions that anchor the ligand in the binding pocket. |

| 4-Fluorophenyl Ring | Hydrophobic Interactions, π-π Stacking | Engages with non-polar and aromatic residues in the target protein. |

| Para-Fluorine Atom | Dipole-Dipole, Weak H-Bonding | Modulates electronic properties and can form specific, selectivity-enhancing contacts. |

| Carboxylate Group | Ionic Interactions, Hydrogen Bonding | Can interact with positively charged residues like lysine (B10760008) or arginine. |

Utilization in Peptide Synthesis and Alanine (B10760859) Scanning Mutagenesis to Probe Protein Function

In the field of protein science, understanding the contribution of individual amino acids to a protein's structure and function is fundamental. N-(4-fluorobenzoyl)-L-alanine is a useful tool in this context, primarily through its application in peptide synthesis and as a specialized probe in techniques related to alanine scanning mutagenesis.

Peptide Synthesis: N-(4-fluorobenzoyl)-L-alanine is essentially an N-protected amino acid. In standard solid-phase peptide synthesis (SPPS), amino acids are added sequentially to a growing peptide chain. The N-terminal amine of each incoming amino acid must be protected to prevent unwanted side reactions. While groups like Fmoc or Boc are typically used for temporary protection, the N-(4-fluorobenzoyl) group acts as a permanent modification at a specific position in the peptide sequence. Researchers can synthesize custom peptides where a specific alanine residue is replaced with N-(4-fluorobenzoyl)-L-alanine, allowing the introduction of a fluorinated aromatic probe at a precise location within the peptide's structure rsc.org.

Alanine Scanning Mutagenesis: Alanine scanning is a widely used technique where individual amino acid residues in a protein are systematically mutated to alanine to determine their importance for protein function, stability, or interaction with other molecules nih.gov. Replacing a residue with the small, non-bulky side chain of alanine removes any specific interactions mediated by that side chain without significantly disrupting the protein's backbone conformation.

Using N-(4-fluorobenzoyl)-L-alanine in a modified version of this approach provides more nuanced information. Instead of simply removing a side chain, researchers can probe the effect of introducing a bulky, hydrophobic, and electronically distinct fluorobenzoyl group. This can help answer more detailed questions, such as:

Is there enough space in the protein structure to accommodate a bulky group at this position?

How does the introduction of a hydrophobic, aromatic moiety at this site affect protein folding, stability, or binding interactions?

Can the fluorine atom be used as a ¹⁹F NMR reporter to study local conformational changes in the peptide or protein? nih.govnih.gov

Functionalization in the Design of Novel Chemical Biology Tools

Chemical biology tools are small molecules designed to study and manipulate biological systems. N-(4-fluorobenzoyl)-L-alanine serves as a versatile building block for creating such tools due to its unique combination of a natural amino acid scaffold and a synthetic fluorinated aromatic group sigmaaldrich.comnih.gov.

One of the most powerful applications is the use of the 4-fluorobenzoyl group as a reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is an exceptionally sensitive technique with a wide chemical shift range and virtually no background signal in biological systems. By incorporating N-(4-fluorobenzoyl)-L-alanine into a peptide or a ligand, the fluorine atom acts as a sensitive probe. Changes in the chemical environment around the fluorine atom—caused by ligand binding, protein conformational changes, or enzymatic activity—can be detected as shifts in the ¹⁹F NMR signal. This allows for detailed, non-invasive monitoring of molecular interactions in a research setting.

Furthermore, the molecule can be chemically modified to create more complex tools. The carboxylic acid end of N-(4-fluorobenzoyl)-L-alanine can be coupled to other molecules, such as fluorescent dyes, biotin (B1667282) tags for affinity purification, or crosslinking agents to study protein-protein interactions. This functionalization turns the simple amino acid derivative into a multifunctional probe for investigating complex biological questions.

Applications of N-(4-Fluorobenzoyl)-L-Alanine in Chemical Biology

| Application Area | Function of the Compound | Example Use Case |

|---|---|---|

| ¹⁹F NMR Spectroscopy | Acts as a sensitive reporter group. | Monitoring protein-ligand binding by observing changes in the fluorine chemical shift. |

| Activity-Based Probes | Serves as a core scaffold for attaching reactive groups. | Designing probes that covalently label the active site of a target enzyme. |

| Bioconjugation | Provides a modifiable handle (carboxylate) for linking to other molecules. | Attaching the compound to a fluorescent dye to create a trackable peptide. |

Contributions to the Field of Materials Science (e.g., Biomaterial Scaffolds)

In materials science, there is growing interest in developing advanced biomaterials for applications like tissue engineering and controlled drug delivery. Peptide- and protein-based materials are particularly attractive because of their biocompatibility and biodegradability mdpi.com. Natural polymers derived from proteins like collagen and keratin (B1170402) are often used to create scaffolds that support cell growth mdpi.comnih.gov.

The incorporation of non-natural, functionalized amino acids like N-(4-fluorobenzoyl)-L-alanine into these biomaterials offers a strategy for tuning their properties. Self-assembling peptides can be designed to include this modified amino acid, and its presence can influence the final properties of the resulting hydrogel or scaffold.

Potential contributions include:

Modulating Hydrophobicity: The fluorobenzoyl group is significantly more hydrophobic than the simple methyl group of alanine. Introducing this moiety can alter the hydrophobic-hydrophilic balance of a peptide-based material, which can affect its self-assembly, mechanical strength, and interaction with cells.

Controlling Degradation Rate: The stability of the N-acyl bond and the steric bulk of the fluorobenzoyl group might influence the material's susceptibility to enzymatic degradation, allowing for control over the scaffold's persistence in vivo.

Functionalization: The fluorinated ring can serve as a site for further chemical modification or as a tag for non-invasive monitoring of the biomaterial's location and integrity using ¹⁹F MRI, a technique analogous to ¹⁹F NMR.

Bioactivity: By incorporating N-(4-fluorobenzoyl)-L-alanine into peptides that mimic cell-binding domains (like RGD sequences), it may be possible to modulate the interaction of the resulting biomaterial scaffold with cells, potentially influencing cell adhesion and proliferation nih.gov.

Future Research Directions and Emerging Paradigms for N 4 Fluorobenzoyl L Alanine

Exploration of Unconventional Synthetic Routes and Biocatalysis

The conventional chemical synthesis of N-acyl-amino acids often relies on harsh reagents and conditions. nih.govd-nb.info A significant future direction lies in the development of greener and more efficient synthetic methodologies, with biocatalysis emerging as a powerful alternative. nih.gov Enzymes offer high stereo- and regioselectivity under mild conditions, reducing environmental impact and improving yield.

Several enzymatic strategies are being explored for the synthesis of N-acyl-amino acids. nih.gov Hydrolases, such as lipases and aminoacylases, can be used to catalyze the formation of the amide bond between 4-fluorobenzoic acid and L-alanine. nih.gov These ATP-independent enzymes often rely on the transient activation of the carboxylic acid via an acyl-enzyme intermediate. nih.gov Another promising approach involves ATP-dependent acyl-adenylating enzymes, which activate the carboxylic acid by forming an acyl-adenylate intermediate, facilitating the subsequent reaction with the amino acid. nih.govrsc.org

The application of biocatalysis to the synthesis of N-(4-fluorobenzoyl)-L-alanine could offer significant advantages over traditional chemical methods. Research in this area will likely focus on identifying or engineering novel enzymes with high specificity and activity for the 4-fluorobenzoyl moiety. Carbon–nitrogen lyases, for instance, have been successfully used for the asymmetric synthesis of various N-arylated α-amino acids, highlighting a potential biocatalytic route. acs.org

| Method | Key Features | Potential Advantages for N-(4-Fluorobenzoyl)-L-Alanine Synthesis | References |

|---|---|---|---|

| Traditional Chemical Synthesis | Often uses acyl chlorides, potentially derived from phosgene (B1210022) chemistry; may require protecting groups. | Well-established and versatile. | nih.govd-nb.info |

| Biocatalysis (e.g., Aminoacylases) | Uses enzymes in aqueous systems under mild temperature and pH conditions. | Environmentally friendly ("green chemistry"), high stereospecificity (for L-Alanine), fewer side products. | nih.govnih.gov |

| ATP-Dependent Enzymatic Synthesis | Utilizes acyl-adenylating enzymes to activate the carboxylic acid. | High efficiency driven by ATP hydrolysis; potential for high substrate specificity. | nih.govrsc.org |

| Chemoenzymatic Routes | Combines chemical steps with enzymatic reactions in a one-pot or multi-step process. | Leverages the strengths of both chemical and biological catalysis for optimized synthesis. | acs.org |

Integration with Advanced High-Throughput Screening and Combinatorial Chemistry

To explore the biological activity of N-(4-fluorobenzoyl)-L-alanine analogs, combinatorial chemistry and high-throughput screening (HTS) are indispensable tools. azolifesciences.comvanderbilt.edu Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of related compounds by systematically varying the core components (the fluorobenzoyl group, the alanine (B10760859) backbone, or by adding other functional groups). vanderbilt.edu For example, libraries could be generated by replacing the 4-fluoro substituent with other halogens or functional groups, or by substituting L-alanine with other natural or unnatural amino acids.

Once these libraries are created, HTS enables the rapid screening of thousands to millions of compounds for a specific biological activity. azolifesciences.comnih.gov Assays can be designed to identify inhibitors of specific enzymes, such as aminoacyl-tRNA synthetases, or to find molecules that disrupt protein-protein interactions. nih.govresearchgate.net The miniaturization and automation inherent in HTS allow for this massive scale of testing in a time- and cost-efficient manner. azolifesciences.com This integrated approach dramatically accelerates the process of identifying "hit" compounds, which can then be optimized into potent "lead" compounds for further development. vanderbilt.edu

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and can be powerfully applied to the study of N-(4-fluorobenzoyl)-L-alanine. nih.gov These computational tools can analyze vast datasets to predict the properties and activities of novel molecules, thereby guiding research and reducing the need for costly and time-consuming experiments. crimsonpublishers.comnih.gov

In the context of N-(4-fluorobenzoyl)-L-alanine, ML models, such as graph neural networks, can be trained on existing data to predict various crucial parameters for new, unsynthesized analogs. astrazeneca.com These parameters include bioactivity, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. nih.gov By predicting these properties in silico, researchers can prioritize the synthesis of only the most promising candidates, a process known as lead optimization. nih.gov

| AI/ML Application | Description | Potential Impact on N-(4-Fluorobenzoyl)-L-Alanine Research | References |

|---|---|---|---|

| Predictive Modeling (QSAR) | Uses machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build models that predict the biological activity of compounds based on their chemical structure. | Rapidly estimate the potential efficacy of novel analogs before synthesis. | nih.govnih.gov |

| ADMET Prediction | AI tools like DeepTox predict the toxicity and other pharmacokinetic properties of molecules. | Identify and filter out compounds with unfavorable safety or metabolic profiles early in the discovery process. | nih.govcrimsonpublishers.com |

| De Novo Drug Design | Generative AI models create novel molecular structures optimized for binding to a specific biological target. | Design next-generation analogs of N-(4-fluorobenzoyl)-L-alanine with enhanced potency and selectivity. | crimsonpublishers.comnih.gov |

| Target Identification | AI analyzes biological data to identify new potential protein targets for which N-(4-fluorobenzoyl)-L-alanine derivatives might be effective ligands. | Expand the potential therapeutic applications of this class of compounds. | crimsonpublishers.com |

Deeper Elucidation of Complex Molecular Recognition Events

A fundamental understanding of how N-(4-fluorobenzoyl)-L-alanine interacts with its biological targets is crucial for rational drug design. Future research will focus on elucidating these molecular recognition events at an atomic level. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of the compound bound to its target protein, revealing the specific hydrogen bonds, hydrophobic interactions, and other forces that govern binding.

Computational methods like molecular docking and molecular dynamics simulations are also vital. nih.gov Docking can predict the preferred binding pose of N-(4-fluorobenzoyl)-L-alanine and its analogs within a protein's active site, while molecular dynamics simulations can reveal the dynamic behavior of the complex over time. These computational insights, when combined with experimental data, provide a comprehensive picture of the binding mechanism and can explain the basis for a compound's activity and selectivity.

Development of Next-Generation Molecular Tools for Chemical Biology

The presence of a fluorine atom makes N-(4-fluorobenzoyl)-L-alanine an intrinsically valuable scaffold for developing molecular tools for chemical biology. nih.gov The fluorine-19 (¹⁹F) nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy because it is 100% naturally abundant and has a high gyromagnetic ratio, but is absent from most biological systems. nih.govbeilstein-journals.org

This unique property allows N-(4-fluorobenzoyl)-L-alanine to be used as a ¹⁹F NMR probe to study protein-ligand interactions. nih.gov When the compound binds to a target protein, the chemical environment around the fluorine atom changes, leading to a shift in its NMR signal. This allows for the sensitive detection of binding events and can be used to screen for compounds that compete for the same binding site. Furthermore, ¹⁹F NMR can provide information about protein conformational changes upon ligand binding. beilstein-journals.org Developing analogs of N-(4-fluorobenzoyl)-L-alanine with varied linker lengths or reactive groups could create a versatile toolkit of probes for studying a wide range of biological targets. nih.govsigmaaldrich.com

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-fluorobenzoyl)-alanine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling 4-fluorobenzoyl chloride with alanine derivatives. For example, in a DMF solution with triethylamine as a catalyst, 4-fluorobenzoyl chloride reacts with 2-hydroxy-4-methylbenzohydrazide to form the target compound . Key parameters include temperature control (ambient to 80°C) and stoichiometric ratios (1:1 molar ratio of acyl chloride to amine). Yield optimization may require purification via recrystallization or chromatography. Table 1 : Example Synthesis Conditions

| Reagent | Solvent | Catalyst | Temp. (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 4-Fluorobenzoyl chloride | DMF | Et₃N | 25–80 | 70–85 |

Q. Which analytical techniques are essential for characterizing N-(4-fluorobenzoyl)-alanine?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=O at 1.22 Å) and intermolecular interactions (e.g., π-π stacking at 3.34 Å) .

- HPLC : Purity assessment (>95% via reverse-phase C18 columns) .

- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 226.1) .

- Melting point : Determines crystallinity (e.g., 217–226°C) .

Q. How is single-crystal X-ray diffraction applied to determine the structural conformation of N-(4-fluorobenzoyl)-alanine?

- Methodological Answer : Crystals are grown via slow evaporation. Data collection uses Mo-Kα radiation (λ = 0.71073 Å). Structure refinement via SHELXL-2018 includes hydrogen bonding (N–H⋯O, 2.02 Å) and torsional angles (e.g., dihedral angle between aromatic rings: 10.15°) .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorobenzoylation of alanine derivatives be addressed?

- Methodological Answer : Steric and electronic effects influence acylation sites. Computational tools (e.g., DFT) predict reactive sites, while protecting groups (e.g., tert-butoxycarbonyl) direct functionalization to the α-amino group. Experimental validation via NMR (¹H/¹³C) and X-ray crystallography confirms regiochemistry .

Q. What structural features of N-(4-fluorobenzoyl)-alanine contribute to its solid-state photophysical properties?

- Methodological Answer : π-π stacking (3.34–3.36 Å) and hydrogen bonding (N–H⋯O, O–H⋯O) enhance rigidity, reducing non-radiative decay. Time-resolved fluorescence spectroscopy quantifies emission lifetimes (e.g., τ = 2.4 ns). Crystal packing diagrams (Figure 1) correlate with luminescence intensity .

Q. How is N-(4-fluorobenzoyl)-alanine used to study enzyme-substrate interactions in biochemical assays?

- Methodological Answer : The fluorobenzoyl group mimics natural substrates in enzyme active sites. Kinetic assays (e.g., Michaelis-Menten) measure inhibition constants (Kᵢ). Alanine scanning mutagenesis identifies critical residues by replacing them with alanine and assessing binding affinity via surface plasmon resonance (SPR) .

Q. How can contradictions in reported physicochemical data (e.g., melting points, spectral peaks) be resolved?

- Methodological Answer : Cross-validate using orthogonal methods:

- Melting point discrepancies : Differential scanning calorimetry (DSC) vs. capillary methods.

- Spectral variations : Compare NMR (DMSO-d₆ vs. CDCl₃) and IR (KBr pellet vs. ATR).

- Crystallinity effects : Powder XRD identifies polymorphic forms .

Data Contradiction Analysis Example

Issue : Variability in reported melting points (217–226°C vs. 225°C).

Resolution :

- Hypothesis : Polymorphism or solvent impurities.

- Testing : Recrystallize from ethanol/water vs. acetonitrile.

- Validation : DSC thermograms show distinct endotherms for each polymorph .

Key Takeaways

- Synthesis : Optimize via acyl chloride coupling in polar aprotic solvents.

- Characterization : Combine crystallography, MS, and HPLC for robust validation.

- Advanced Applications : Leverage fluorobenzoyl’s electronic effects for enzyme studies and photophysical tuning.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.